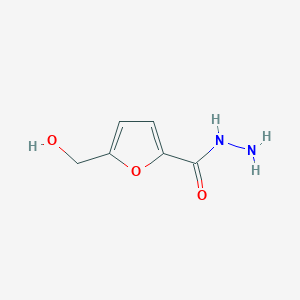

5-(Hydroxymethyl)furan-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(Hydroxymethyl)furan-2-carbohydrazide” is derived from sugars and is a link between biomass and furan-based chemicals . It consists of a furan ring and is classified as a derivative of furoic acid . With its functional groups and reaction sites, it is a versatile, renewable building block .

Synthesis Analysis

The synthesis of “this compound” involves various transformations of biomass-derived 5-hydroxymethylfurfural (HMF) . These transformations include hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . The synthesis process is not green and efficient, and research is ongoing to develop more sustainable synthesis methods .Molecular Structure Analysis

The molecular structure of “this compound” includes a furan ring, which carries a carboxyl group or a derivative thereof . The structure also includes an easily oxidizable primary hydroxyl group and an aldehyde group of slightly lower susceptibility towards oxidants .Chemical Reactions Analysis

The chemical reactions of “this compound” involve various transformations, including the oxidation of the primary hydroxyl group to form diformylfuran (DFF) and the oxidation of the aldehyde group to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) .Wissenschaftliche Forschungsanwendungen

Sustainable Production of Chemicals and Fuels

HMF and its derivatives, including furan compounds like 5-(Hydroxymethyl)furan-2-carbohydrazide, have been recognized for their potential as renewable feedstocks for the production of a variety of chemicals and fuels. These derivatives can be synthesized from biomass resources, making them key components in the development of sustainable industrial processes. The conversion of biomass into HMF is a critical step towards the utilization of renewable resources for chemical manufacturing, potentially replacing petroleum-based intermediates (Teong, Yi, & Zhang, 2014).

Biobased Polyesters and Polymers

Research into the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks highlights the versatility of these compounds in creating environmentally friendly materials. The study by Jiang et al. (2014) demonstrates the successful polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to novel furan polyesters. This approach showcases the potential of HMF derivatives in replacing traditional petroleum-based monomers in polymer synthesis, contributing to the development of sustainable materials (Jiang et al., 2014).

Catalysis and Conversion Processes

The catalytic conversion of carbohydrates to HMF is a vital process in utilizing biomass as a renewable resource for chemical production. Studies on the catalytic dehydration of sugars have provided insights into the efficiency and selectivity of these reactions, critical for optimizing the yield of HMF and its derivatives. For example, the use of tin-Beta zeolite in a one-pot synthesis demonstrates the potential for high-efficiency conversion of carbohydrates to HMF, indicating the broader applicability of similar catalysts in producing derivatives like this compound (Nikolla, Román‐Leshkov, Moliner, & Davis, 2011).

Mitigation of Environmental Impact

The environmental impact of chemical production processes is a growing concern. Research into the mitigation strategies for the formation of potentially harmful by-products during the production of furan derivatives like HMF is crucial. Strategies to reduce levels of furan and HMF in food products, for instance, can inform practices in industrial processes to minimize the environmental and health impacts of furan compound production (Anese & Suman, 2013).

Zukünftige Richtungen

The future directions for “5-(Hydroxymethyl)furan-2-carbohydrazide” involve the development of more sustainable synthesis methods . There is also potential for the development of cell factories to produce high-value compounds, envisioning economically viable biorefineries . The compound’s derivatives have valuable applications in polymers, bioplastics, and pharmaceuticals .

Wirkmechanismus

Target of Action

It is known that furan platform chemicals (fpcs), including 5-(hydroxymethyl)furan-2-carbohydrazide, are derived from biomass and have a wide range of applications .

Mode of Action

It’s known that furan derivatives can undergo various chemical transformations, making them versatile for producing bio-based polymers . For instance, 5-Hydroxymethylfurfural (HMF), a related compound, can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation .

Biochemical Pathways

It’s known that hmf, a related compound, can be converted into various value-added chemicals through oxidation, hydrogenation, and other chemical reactions . These reactions are part of the broader biomass refinement process, where biomass raw materials are converted into energy chemicals .

Result of Action

It’s known that furan derivatives, including this compound, can be used to synthesize a wide range of compounds, including bio-based polymers . These polymers can replace their petroleum-based counterparts, contributing to the development of sustainable and environmentally friendly alternatives .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the catalytic performance of biocatalysts used in the synthesis of furan derivatives can decrease due to the presence of HMF toxicity . This challenge can be overcome by developing novel catalysts or optimizing reaction conditions .

Biochemische Analyse

Biochemical Properties

5-(Hydroxymethyl)furan-2-carbohydrazide plays a role in biochemical reactions, particularly in the biotransformation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid . It interacts with enzymes such as aldehyde dehydrogenase , which is involved in the oxidation process .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes at the molecular level. For instance, it has been found to interact with aldehyde dehydrogenase, accelerating the enzyme’s catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to undergo changes over time. For example, in the biotransformation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid, a high yield was attained within 6 hours using a 100 mM substrate .

Metabolic Pathways

This compound is involved in the metabolic pathway of 5-hydroxymethylfurfural . It interacts with enzymes such as aldehyde dehydrogenase, which plays a crucial role in this metabolic process .

Eigenschaften

IUPAC Name |

5-(hydroxymethyl)furan-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c7-8-6(10)5-2-1-4(3-9)11-5/h1-2,9H,3,7H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEOPLTYTSHQCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)NN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2759607.png)

![N-(2,2-Difluorospiro[2.5]octan-6-yl)prop-2-enamide](/img/structure/B2759611.png)

![[2-(Propane-2-sulfonyl)phenyl]boronic acid](/img/structure/B2759618.png)

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2759619.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2759621.png)

![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2759622.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pivalamide](/img/structure/B2759623.png)

![2-[4-(Methylamino)phenyl]acetic acid hydrochloride](/img/structure/B2759625.png)